molecular formula C13H10N4O2S B5298189 1,3-benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide

1,3-benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide

Cat. No.: B5298189
M. Wt: 286.31 g/mol
InChI Key: KRBFLOBPUMORJO-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide is an organic compound that belongs to the class of 6-aminopurines. These compounds are characterized by a purine ring fused to an imidazole ring, with an amino group at position 6. This compound is notable for its unique structure, which includes a benzodioxole moiety and a purine base, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1,3-benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Purine Base: The purine base can be introduced via a nucleophilic substitution reaction, where the benzodioxole moiety acts as a nucleophile.

    Sulfide Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and halogenated purine derivatives .

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of heat shock protein HSP 90-alpha, leading to the disruption of protein folding and stability .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethylsulfanyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-2-9-10(19-7-18-9)3-8(1)4-20-13-11-12(15-5-14-11)16-6-17-13/h1-3,5-6H,4,7H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBFLOBPUMORJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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